

Physical properties of Tert-butyl 7-formylindoline-1-carboxylate (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 7-formylindoline-1-carboxylate*

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A Technical Guide to the Physical Properties of Tert-butyl 7-formylindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of **Tert-butyl 7-formylindoline-1-carboxylate**, a key intermediate in synthetic organic and medicinal chemistry. This document synthesizes available data with established analytical procedures to offer a practical resource for laboratory and development settings.

Introduction to Tert-butyl 7-formylindoline-1-carboxylate

Tert-butyl 7-formylindoline-1-carboxylate, also known as N-Boc-7-formylindoline, is a bifunctional molecule featuring a protected indoline core with a reactive aldehyde group. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex heterocyclic compounds. Its structural attributes are pivotal in the development of novel pharmaceutical agents and other specialized chemical entities. A comprehensive understanding of its physical properties is therefore essential for its effective application in research and development.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, reaction setup, and purification. This section details the melting point and solubility of **Tert-butyl 7-formylindoline-1-carboxylate**.

Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. For **Tert-butyl 7-formylindoline-1-carboxylate**, the reported melting point is in the range of 86-90 °C.^[1] A narrow melting range within this window is indicative of high purity.

Table 1: Summary of Physical Properties

Property	Value	Source(s)
Melting Point	86-87 °C	[2]
86-90 °C	[1]	
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
Molecular Weight	247.29 g/mol	[1]
Appearance	Solid	[1]

Solubility Profile

While specific quantitative solubility data for **Tert-butyl 7-formylindoline-1-carboxylate** in a range of solvents is not extensively documented in readily available literature, a qualitative assessment can be made based on its chemical structure. The presence of the large, nonpolar tert-butyl group and the aromatic indoline core suggests good solubility in common nonpolar to moderately polar organic solvents.

Predicted Solubility:

- High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

- Moderate Solubility: Methanol, Ethanol.
- Low to Insoluble: Water, Hexanes.

It is imperative for researchers to experimentally determine the solubility in the specific solvent system to be used for any given application. The following section provides a standardized protocol for such a determination.

Experimental Protocols for Property Determination

The following protocols are provided as a guide for the in-house determination and verification of the physical properties of **Tert-butyl 7-formylindoline-1-carboxylate**.

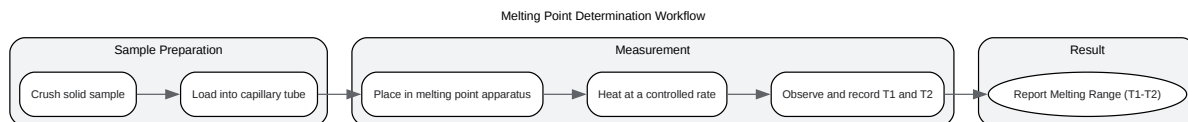
Melting Point Determination

The determination of a precise melting point range is crucial for confirming the identity and purity of a solid compound.

Methodology:

- Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.
- Capillary Loading: A capillary tube is sealed at one end and the open end is pressed into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end, to a height of 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
- Measurement: The sample is heated at a steady rate (e.g., 2 °C/minute).
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Diagram 1: Workflow for Melting Point Determination



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Caption: A schematic overview of the steps involved in determining the melting point of a solid organic compound.

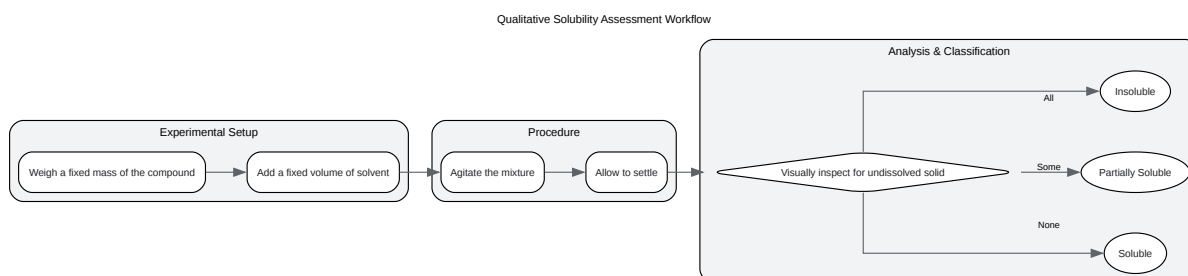
Solubility Determination (Qualitative)

This protocol outlines a method for rapidly assessing the solubility of the compound in various laboratory solvents.

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes).
- **Sample Preparation:** A fixed amount of the solid (e.g., 10 mg) is weighed into separate small vials.
- **Solvent Addition:** A specific volume of a solvent (e.g., 1 mL) is added to each vial.
- **Mixing:** The vials are agitated (e.g., vortexed or shaken) for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).
- **Observation:** The vials are visually inspected to determine if the solid has completely dissolved.
- **Classification:** The solubility is classified as 'soluble', 'partially soluble', or 'insoluble'.

Diagram 2: Workflow for Qualitative Solubility Assessment



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Caption: A flowchart illustrating the process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

This technical guide has consolidated the available data on the physical properties of **Tert-butyl 7-formylindoline-1-carboxylate** and provided standardized protocols for their experimental determination. The established melting point of 86-90 °C serves as a reliable benchmark for purity assessment. While quantitative solubility data remains to be extensively published, the structural characteristics of the molecule suggest good solubility in common organic solvents. The provided experimental workflows offer a robust framework for researchers to verify these properties in their own laboratory settings, ensuring the reliable and effective use of this important synthetic intermediate.

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References

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